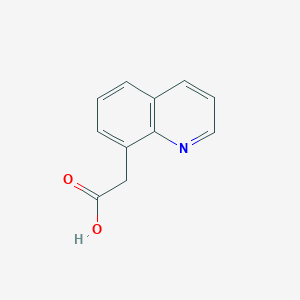

Quinolin-8-yl-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-8-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXDDZQNKIORGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585421 | |

| Record name | (Quinolin-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152150-04-4 | |

| Record name | (Quinolin-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-8-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quinolin-8-yl-acetic Acid and Its Analogue, (Quinolin-8-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of two closely related quinoline derivatives: Quinolin-8-yl-acetic acid and (Quinolin-8-yloxy)-acetic acid. Due to the similarity in their nomenclature, these compounds are often conflated. This document aims to clearly delineate their individual characteristics, providing key data on their physical and chemical properties, synthesis protocols, and known biological activities.

Compound Identification and Chemical Properties

A critical distinction must be made between the two compounds based on their chemical structure and Chemical Abstracts Service (CAS) number.

-

This compound (CAS: 152150-04-4): Features an acetic acid moiety directly attached to the quinoline ring at the 8th position.

-

(Quinolin-8-yloxy)-acetic acid (CAS: 5326-89-6): In this analogue, the acetic acid group is connected to the quinoline ring via an ether linkage at the 8th position.

The distinct structural features of these molecules result in different chemical and physical properties, as summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 152150-04-4 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [3] |

| Melting Point | 132-133 °C | |

| Boiling Point (Predicted) | 388.8 ± 17.0 °C | |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.18 ± 0.30 | |

| SMILES | C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | [3] |

Table 2: Chemical Properties of (Quinolin-8-yloxy)-acetic acid

| Property | Value | Source(s) |

| CAS Number | 5326-89-6 | [4][5] |

| Molecular Formula | C₁₁H₉NO₃ | [4][5] |

| Molecular Weight | 203.19 g/mol | [5] |

| Melting Point | 125-127 °C | |

| Boiling Point | 404.1 °C at 760 mmHg | [6] |

| Flash Point | 198.2 °C | [6] |

| Appearance | White powder | |

| SMILES | OC(=O)COc1cccc2cccnc12 |

Experimental Protocols

Synthesis of (Quinolin-8-yloxy)-acetic acid

The synthesis of (Quinolin-8-yloxy)-acetic acid is typically achieved through a two-step process starting from 8-hydroxyquinoline. The first step involves a Williamson ether synthesis to produce the ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate [7]

-

Materials:

-

8-hydroxyquinoline (0.01 M, 1.45 g)

-

Ethyl chloroacetate (0.01 M, 1.22 g)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.005 M, 0.69 g)

-

Dry Acetone

-

-

Procedure:

-

A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed on a water bath for 18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization.

-

Step 2: Hydrolysis to (Quinolin-8-yloxy)-acetic acid

While a specific protocol for the hydrolysis of the ethyl ester was not found in the provided search results, a general procedure for ester hydrolysis is as follows:

-

Materials:

-

Ethyl (quinolin-8-yloxy)acetate

-

Ethanolic Potassium Hydroxide (KOH) solution

-

Hydrochloric Acid (HCl) for acidification

-

-

Procedure:

-

The crude ethyl (quinolin-8-yloxy)acetate is dissolved in an 80% ethanolic potassium hydroxide solution.

-

The mixture is stirred under reflux for approximately 2 hours, with the reaction monitored by TLC.

-

After completion of the hydrolysis, the solution is cooled and then acidified with 1 M HCl.

-

The precipitated (Quinolin-8-yloxy)-acetic acid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

-

A detailed experimental protocol for the synthesis of this compound was not available in the searched literature.

Spectroscopic Data

Biological Activities and Signaling Pathways

This compound: A Potential NADPH Oxidase Inhibitor

This compound has been identified as a potent inhibitor of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.[3] This enzyme is a key player in the production of reactive oxygen species (ROS), which are involved in a variety of cellular processes, including inflammation. The overproduction of ROS by NADPH oxidases is implicated in the pathophysiology of numerous diseases.

The general mechanism of NADPH oxidase (NOX) activation involves the assembly of cytosolic subunits (such as p47phox, p67phox, and Rac) with the membrane-bound catalytic subunit (gp91phox or NOX2). Inhibition by small molecules can occur at various stages of this process.

Caption: Generalized pathway of NADPH Oxidase 2 (NOX2) activation and its potential inhibition.

(Quinolin-8-yloxy)-acetic acid: Anti-inflammatory Properties

(Quinolin-8-yloxy)-acetic acid is reported to exhibit anti-inflammatory effects.[5] While the specific molecular targets are not fully elucidated, a common and crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Furthermore, a study on a related 8-hydroxy-quinoline derivative has shown inhibition of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the inflammatory response during endotoxemia.[8] This suggests a potential mechanism for the anti-inflammatory activity of quinoline derivatives.

The HMGB1-caspase-11 pathway is initiated by the binding of lipopolysaccharide (LPS) to High Mobility Group Box 1 (HMGB1), leading to its internalization and subsequent activation of caspase-11, a key mediator of pyroptosis, a form of inflammatory cell death.

Caption: Potential inhibition of the HMGB1-mediated caspase-11 signaling pathway.

Conclusion

This compound and (Quinolin-8-yloxy)-acetic acid are distinct chemical entities with different properties and biological activities. The former shows promise as an NADPH oxidase inhibitor, while the latter exhibits anti-inflammatory potential, possibly through modulation of key inflammatory signaling pathways. This guide provides a foundational understanding of these compounds for researchers in medicinal chemistry and drug development. Further investigation is warranted to fully elucidate their mechanisms of action and therapeutic potential. It is imperative for researchers to correctly identify these compounds by their CAS numbers to ensure the accuracy and reproducibility of their studies.

References

- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. The Endotoxin Delivery Protein HMGB1 Mediates Caspase-11-Dependent Lethality in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

Synthesis of Quinolin-8-yl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-yl-acetic acid is a key building block in the synthesis of various pharmacologically active compounds. Its unique structural motif, featuring a chelating 8-hydroxyquinoline core linked to an acetic acid moiety, has drawn significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on methodologies, experimental protocols, and comparative data. The synthesis pathways discussed include the well-established route from 8-hydroxyquinoline via Williamson ether synthesis and subsequent hydrolysis, and a plausible alternative route utilizing the Willgerodt-Kindler reaction of 8-acetylquinoline. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of quinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. This compound, in particular, has emerged as a versatile intermediate for the development of novel therapeutic agents, owing to its ability to chelate metal ions and its potential for further functionalization. The synthesis of this compound with high purity and yield is therefore of critical importance. This guide details the most effective and commonly employed synthetic strategies, providing detailed experimental procedures and comparative data to aid in the selection of the most appropriate method for a given research or development context.

Synthesis Method 1: From 8-Hydroxyquinoline

This is the most widely reported and reliable method for the synthesis of this compound. It is a two-step process involving an initial Williamson ether synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

In this step, 8-hydroxyquinoline is reacted with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base. The base deprotonates the hydroxyl group of 8-hydroxyquinoline, forming a phenoxide which then acts as a nucleophile, displacing the halide from the ethyl haloacetate to form the corresponding ether.

Caption: Williamson ether synthesis of the ester intermediate.

Protocol 1A: Conventional Heating

A mixture of 8-hydroxyquinoline (0.01 mol, 1.45 g), ethyl chloroacetate (0.01 mol, 1.22 g), and anhydrous potassium carbonate (0.005 mol, 0.69 g) in dry acetone is refluxed on a water bath for 18 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified.

Protocol 1B: Microwave Irradiation

A mixture of 8-hydroxyquinoline (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.015 mol) in a suitable solvent is subjected to microwave irradiation. This method has been shown to significantly reduce reaction times and improve yields compared to conventional heating.

Protocol 1C: Ultrasound Irradiation

Similar to the microwave method, ultrasound irradiation can be used to accelerate the reaction between 8-hydroxyquinoline and ethyl chloroacetate in the presence of a base. This technique also offers the advantages of shorter reaction times and higher yields.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 18 hours | ~90% | [2] |

| Microwave Irradiation | Shorter | Higher | [3] |

| Ultrasound Irradiation | Shorter | Higher | [3] |

Step 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. This can be achieved through either alkaline or acidic hydrolysis.

Caption: Hydrolysis of the ester to the final product.

Protocol 2A: Alkaline Hydrolysis

The ethyl (quinolin-8-yloxy)acetate is dissolved in an alcoholic solvent (e.g., ethanol) and treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is typically heated under reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration.

Protocol 2B: Acidic Hydrolysis

The ester is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic solution. Upon completion of the reaction, the product may precipitate upon cooling or after neutralization.

Synthesis Method 2: From 8-Acetylquinoline via the Willgerodt-Kindler Reaction

This method provides an alternative route starting from 8-acetylquinoline. The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.

Reaction Scheme:

Caption: Two-step synthesis via the Willgerodt-Kindler reaction.

Experimental Protocol:

Step 1: Willgerodt-Kindler Reaction

A mixture of 8-acetylquinoline, elemental sulfur, and an amine (typically morpholine) is heated, often without a solvent. The reaction can also be carried out in a high-boiling solvent like DMF. The reaction mixture is heated for several hours until the starting material is consumed. The intermediate thioamide is then isolated.

Step 2: Hydrolysis of the Thioamide

The crude thioamide is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[4] After hydrolysis, the reaction mixture is cooled and acidified to precipitate the this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 8-hydroxyquinoline. This method is well-documented, high-yielding, and amenable to various reaction conditions, including microwave and ultrasound acceleration, making it suitable for both small-scale laboratory synthesis and larger-scale production. The Willgerodt-Kindler reaction of 8-acetylquinoline presents a viable alternative, though it is less commonly reported for this specific substrate. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-Depth Technical Guide to Quinolin-8-yl-acetic acid (CAS 152150-04-4): A Potential Dual Inhibitor of NADPH Oxidase and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data specifically for Quinolin-8-yl-acetic acid (CAS 152150-04-4) is limited. This guide provides a comprehensive overview based on available information for this compound and structurally related quinoline derivatives that exhibit similar biological activities. The experimental protocols and quantitative data presented are representative examples from the broader class of quinoline-based inhibitors.

Introduction

This compound, identified by the CAS number 152150-04-4, is a quinoline derivative with potential applications in biomedical research and drug development.[1] Belonging to the amide class of picolinic and isonicotinic acids, this compound has been noted as a potent inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and is also suggested to inhibit protein synthesis by binding to ribosomes and altering messenger RNA (mRNA) levels. The dual inhibitory nature of this compound makes it an interesting candidate for further investigation in therapeutic areas where both inflammatory responses mediated by NADPH oxidase and cellular proliferation are implicated.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This information is crucial for its handling, formulation, and in the design of experimental assays.

| Property | Value | Reference |

| CAS Number | 152150-04-4 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | |

| Canonical SMILES | C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |

| Appearance | (Not specified, typically a solid) | |

| Purity | ≥95% (as offered by suppliers) |

Synthesis and Characterization

Representative Synthesis Protocol: (Quinolin-8-yloxy)-acetic acid

This protocol describes the synthesis of a closely related analog and can serve as a template for the synthesis of this compound, likely starting from 8-methylquinoline through oxidation and subsequent reactions.

Materials:

-

8-hydroxyquinoline

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

Preparation of ethyl (quinolin-8-yloxy)acetate: A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.

-

Work-up: The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude ester.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Biological Activity and Mechanism of Action

This compound is reported to exhibit a dual mechanism of action, targeting both NADPH oxidase and protein synthesis.

Inhibition of NADPH Oxidase

NADPH oxidases are a family of enzymes responsible for the production of reactive oxygen species (ROS). Overproduction of ROS is implicated in a variety of inflammatory and degenerative diseases. This compound has been identified as a potent inhibitor of this enzyme family.

The following diagram illustrates the general mechanism of NADPH oxidase and the putative point of inhibition by a compound like this compound.

Caption: Inhibition of NADPH Oxidase by this compound.

Inhibition of Protein Synthesis

The compound is also suggested to inhibit protein synthesis by binding to ribosomes, which are the cellular machinery responsible for translating mRNA into proteins. This activity could contribute to anti-proliferative effects.

The following diagram illustrates the general process of protein synthesis and the potential point of inhibition.

Caption: Inhibition of Protein Synthesis by this compound.

Quantitative Data

| Compound Class | Target | IC₅₀ (µM) | Cell/Assay System | Reference |

| Triazolo pyrimidines (e.g., VAS3947) | NADPH Oxidase | 1 - 13 | Various cell lines | [2] |

| Quinoline Derivatives (general) | NADPH Oxidase | 1.12 for compound 19d | NRK-49F cells | [3] |

| 4H-Pyridopyrimidines | Bacterial Protein Synthesis | 3.7 - 4.9 | In vitro translation assay | |

| Various Antibiotics | Protein Synthesis | Varies | Bacterial and eukaryotic systems |

Experimental Protocols

The following are representative protocols for assessing the biological activity of potential NADPH oxidase and protein synthesis inhibitors.

NADPH Oxidase Activity Assay (Whole-Cell)

This protocol is adapted from methods used to assess NADPH oxidase activity in cell lines such as HL-60.

Materials:

-

HL-60 cells (or other suitable cell line)

-

Phorbol myristate acetate (PMA) for stimulation

-

L-012 (chemiluminescent probe)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Luminometer

Procedure:

-

Cell Preparation: Culture and differentiate HL-60 cells as required. Resuspend the cells in a suitable buffer.

-

Assay Setup: Add the chemiluminescent probe L-012 to the cell suspension. Aliquot the cell suspension into the wells of a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

-

Stimulation: Initiate the oxidative burst by adding PMA to the wells.

-

Measurement: Immediately measure the chemiluminescence over time using a luminometer.

-

Data Analysis: Calculate the rate of ROS production and determine the IC₅₀ value of the inhibitor.

In Vitro Protein Synthesis Inhibition Assay

This is a cell-free assay to determine the direct inhibitory effect on protein synthesis.

Materials:

-

Rabbit reticulocyte lysate kit

-

Luciferase reporter mRNA

-

Amino acid mixture

-

This compound (dissolved in a suitable solvent)

-

96-well microplate

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all kit components on ice. Prepare dilutions of this compound.

-

Master Mix: Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the kit's protocol.

-

Reaction Setup: Add the master mix to the wells of a 96-well plate. Add the different concentrations of this compound and controls.

-

Incubation: Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence.

-

Data Analysis: Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration and calculate the IC₅₀.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential dual inhibitor of NADPH oxidase and protein synthesis. While specific experimental data for this compound is sparse, the information available for related quinoline derivatives suggests a promising area for further research. Future studies should focus on:

-

Developing and publishing a detailed synthesis protocol for this compound.

-

Determining the precise IC₅₀ values for its inhibitory effects on various NADPH oxidase isoforms and in different protein synthesis systems.

-

Elucidating the specific molecular interactions with its targets through structural biology studies.

-

Investigating its efficacy and safety in preclinical models of diseases where inflammation and cell proliferation are key pathological features.

The development of potent and selective inhibitors based on the quinoline scaffold could lead to novel therapeutic strategies for a range of human diseases.

References

A Technical Guide to the Molecular Structure of Quinolin-8-yl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, properties, and synthesis of Quinolin-8-yl-acetic acid (CAS No. 152150-04-4), a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, with an acetic acid group substituted at the 8th position. This substitution pattern dictates its chemical reactivity and potential biological interactions.

Key Identifiers:

-

Chemical Name: 2-(Quinolin-8-yl)acetic acid

-

Molecular Weight: 187.19 g/mol [2]

The structure is composed of a planar quinoline ring system, which can participate in π-stacking interactions, and a flexible acetic acid side chain that provides a site for hydrogen bonding and potential coordination with metal ions.

| Identifier Type | Value |

| Canonical SMILES | C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2[2] |

| InChI | InChI=1S/C11H9NO2/c13-11(14)6-8-4-1-3-7-5-2-9-12-10(7)8/h1-5,9H,6H2,(H,13,14) |

| MDL Number | MFCD08691265[2] |

Table 1: Chemical Identifiers for this compound.

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties is crucial for applications in drug development and material design. While extensive experimental data is not widely published, key computed and cataloged properties are available.

| Property | Value / Description |

| Molecular Weight | 187.19 g/mol [3] |

| Appearance | Solid (predicted) |

| Storage Temperature | Room temperature, sealed in dry conditions[4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

Table 2: Physicochemical and Safety Data.

Synthesis and Experimental Protocols

This compound and its derivatives are typically synthesized from 8-hydroxyquinoline. A common synthetic route involves the Williamson ether synthesis, followed by hydrolysis. While a direct protocol for this compound was not found, a well-documented protocol for the related (Quinolin-8-yloxy)-acetic acid provides a clear and adaptable methodology.

Protocol: Synthesis of (Quinolin-8-yloxy)acetate Derivative [6]

This protocol describes the first step in a multi-step synthesis, which can be adapted for the synthesis of related compounds.

-

Reactants:

-

8-hydroxyquinoline (0.01 M, 1.45 g)

-

Ethyl chloroacetate (0.01 M, 1.22 g)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.005 M, 0.69 g)

-

Dry Acetone

-

-

Procedure:

-

Combine 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in a flask containing dry acetone.

-

Reflux the mixture on a water bath for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting product is ethyl (quinolin-8-yloxy)acetate.

-

-

Subsequent Steps:

-

The ester intermediate can be further reacted, for example, with hydrazine hydrate to form a hydrazide derivative.[6] Hydrolysis of the ester would yield the target carboxylic acid.

-

Below is a conceptual workflow for a typical synthesis.

Potential Biological Activity and Signaling

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[6][7][8] this compound itself has been investigated as an inhibitor of NADPH oxidase, an enzyme involved in producing inflammatory mediators.[2] Its mechanism may also involve the inhibition of protein synthesis by binding to ribosomes.[2]

The structural motif of 8-hydroxyquinoline is a known metal chelator. This chelation ability is often linked to its biological activity, where it can disrupt metal homeostasis in pathogenic organisms or cancer cells. The acetic acid moiety of this compound could further enhance this property or modulate its pharmacokinetic profile.

A logical diagram illustrating the relationship between the compound's structure and its potential biological activities is presented below.

References

- 1. 2-(quinolin-8-yl)acetic acid | 152150-04-4 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 152150-04-4|2-(Quinolin-8-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Quinolin-8-yl-acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of quinolin-8-yl-acetic acid derivatives, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for advancing the study of this promising class of compounds.

This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide delves into the core aspects of their synthesis, summarizes key quantitative biological data, and outlines detailed experimental protocols. Furthermore, it visually represents critical pathways and workflows to facilitate a deeper understanding of their mechanisms of action and experimental design.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences from the readily available 8-hydroxyquinoline. A common and efficient synthetic route involves the Williamson ether synthesis.

A generalized synthetic workflow is depicted below:

This multi-step synthesis allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of therapeutic applications. The following tables summarize the reported quantitative data for their biological activities.

Anticancer Activity

Several quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound derivatives are not extensively consolidated in the literature, related quinoline structures have shown significant promise. For instance, certain 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides exhibit high activity against colon, breast, and cervical cancer cell lines, with IC50 values ranging from 4 to 43 μM[1]. Other 8-hydroxyquinoline derivatives have also shown cytotoxicity, with MTS50 ranges of 6.25–25 μg/mL against various human carcinoma cell lines[2].

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon) | 4–43 μM | [1] |

| MCF-7 (Breast) | 4–43 μM | [1] | |

| HeLa (Cervical) | 4–43 μM | [1] | |

| Quinolyl hydrazones | NCI 60 cell line panel | GI50: 0.33–4.87 μM | [2] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | MTS50: 6.25±0.034 μg/mL | [2] |

| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS50: 12.5–25 μg/mL | [2] | |

| Quinoline-cinnamide hybrids | HepG2 (Liver) | IC50: 2.46–41.31 mM | [3] |

| Quinoline-amidrazone hybrids | A549 (Lung) | IC50: 43.1 μM | [4] |

| MCF-7 (Breast) | IC50: 59.1 μM | [4] |

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound, particularly hydrazone analogs, have been evaluated for their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Quinolyl hydrazones | Various pathogenic strains | 6.25–100 µg/mL | [2] |

| 5-Hydrazonomethyl-quinolin-8-ol derivatives | Candida albicans | <3 μM | [5] |

| Aspergillus fumigatus (fluconazole-resistant) | <3 μM | [5] | |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922 | 2 µg/mL | [6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL | [6] | |

| Quinoline hydrazone hybrids | Mycobacterium tuberculosis H37Rv | 4 μg/mL | [7] |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 µg/mL | [8] |

| Mycobacterium tuberculosis H37Rv | 10-20 µg/mL | [8] |

Signaling Pathways and Mechanism of Action

The diverse biological effects of quinoline derivatives stem from their ability to interact with multiple cellular targets and signaling pathways. While the precise mechanisms for many this compound analogs are still under investigation, several key pathways have been implicated for the broader class of quinoline compounds.

One of the prominent mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and survival. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and cancer.

As illustrated, some quinoline derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm. Other derivatives may directly interfere with the DNA binding of NF-κB in the nucleus[5][7][9][10].

Additionally, this compound has been identified as a potent inhibitor of NADPH oxidase , an enzyme responsible for producing inflammatory mediators[11]. Other quinoline-based compounds have been shown to inhibit various enzymes that act on DNA, such as DNA methyltransferases , by intercalating into the DNA minor groove[4]. The ability of 8-hydroxyquinolines to chelate metal ions is also a key aspect of their biological activity, potentially disrupting the function of metalloenzymes[12].

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic steps in the preparation of this compound derivatives, based on established literature procedures.

Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

Objective: To synthesize the ethyl ester intermediate from 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline (0.01 M)

-

Ethyl chloroacetate (0.01 M)

-

Anhydrous Potassium Carbonate (K2CO3) (0.005 M)

-

Dry Acetone

Procedure:

-

A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K2CO3 in dry acetone is refluxed on a water bath for 18 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is washed with water to remove inorganic salts.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure ethyl (quinolin-8-yloxy)acetate.

Protocol 2: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

Objective: To convert the ethyl ester to the corresponding hydrazide.

Materials:

-

Ethyl (quinolin-8-yloxy)acetate (0.01 M)

-

Hydrazine hydrate (0.01 M)

-

Ethanol

Procedure:

-

Ethyl (quinolin-8-yloxy)acetate and hydrazine hydrate are dissolved in ethanol.

-

The mixture is refluxed on a water bath for 6 hours.

-

Upon cooling, the solid product precipitates out of the solution.

-

The precipitate is filtered, washed with cold ethanol, and dried to give 2-(quinolin-8-yloxy)acetohydrazide.

Protocol 3: Synthesis of Substituted N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides

Objective: To synthesize the final hydrazone derivatives.

Materials:

-

2-(Quinolin-8-yloxy)acetohydrazide (0.01 M)

-

Substituted benzoic acid (0.01 M)

-

Ethanol

Procedure:

-

A mixture of 2-(quinolin-8-yloxy)acetohydrazide and a substituted benzoic acid is refluxed in ethanol for 6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The product is washed with a small amount of cold ethanol and dried. Further purification can be achieved by recrystallization.

Conclusion and Future Directions

This compound derivatives and their analogs continue to be a fertile ground for drug discovery. Their synthetic accessibility and the wide range of biological activities make them attractive candidates for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways for this class of compounds to enable rational drug design and optimization. Comprehensive structure-activity relationship studies, guided by computational modeling and a broader range of biological assays, will be crucial in identifying lead compounds with enhanced potency and selectivity. The development of more efficient and environmentally friendly synthetic methodologies will also contribute to the advancement of this promising area of medicinal chemistry.

References

- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in a wide array of therapeutic agents. This versatility stems from the quinoline ring's ability to intercalate into DNA, interact with various enzyme active sites, and modulate key signaling pathways. This technical guide provides an in-depth exploration of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Quinoline derivatives represent a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action. These include the disruption of DNA replication and repair, inhibition of crucial cellular kinases, and interference with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Mechanisms of Action

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription.[2][4] Several quinoline analogues, such as doxorubicin and mitoxantrone, function as topoisomerase II inhibitors.[4][5] These enzymes are critical for managing DNA topology during replication; their inhibition leads to DNA strand breaks and subsequent cell death.

-

Kinase Inhibition: Many quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

Pim-1 Kinase: Pim-1, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a role in cell survival and apoptosis control.[4] Certain quinoline derivatives have shown significant inhibitory activity against Pim-1 kinase.[4][6]

-

Src Kinase: As a non-receptor tyrosine kinase, Src is involved in signaling pathways that control cell proliferation, migration, and survival. Novel quinoline derivatives have been synthesized as non-ATP competitive Src kinase inhibitors.[4]

-

EGFR/HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. Quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, demonstrating potent antiproliferative effects.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-chalcone hybrids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[1]

-

-

Tubulin Polymerization Inhibition: Microtubules are essential for the formation of the mitotic spindle during cell division. Some quinoline derivatives inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[1][8]

Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the plasma membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the TSC1/TSC2 complex, which leads to the activation of mTORC1 and subsequent promotion of protein synthesis and cell growth.[9][10][11]

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by quinoline derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[1][4][8] Quinoline derivatives can induce apoptosis by activating these pathways.

Caption: Intrinsic and extrinsic apoptosis pathways activated by quinoline derivatives.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | EGFR Inhibition | 2.61 | [1] |

| Quinoline-chalcone hybrid (Compound 23) | Various | Cytotoxicity | 0.009 - 0.016 | [1] |

| Quinoline-chalcone hybrid (Compound 64) | RAW (Macrophage) | Cytotoxicity | 2.5 | [1] |

| 7-chloro-4-quinolinylhydrazone | SF-295, HCT-8, HL-60 | MTT | 0.314 - 4.65 µg/cm³ | [2] |

| 20-aminospiro[pyrano[3,2-c]quinoline] | Breast Cancer Cells | Src Kinase Inhibition | 0.87 | [4] |

| Quinoline-2-carboxamides | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 - 2.81 | [4] |

| Quinoline derivative (Compound 2) | K562 (Leukemia) | Tubulin Polymerization | 2.09 | [4] |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | Cytotoxicity | 49.01–77.67% inhibition | [2] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14][15][16]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][14]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for a specified period (e.g., 48 or 72 hours).[15][17]

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 1.5 to 4 hours.[13][15][16]

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[2][18][19][20][21]

Principle: The assay utilizes a fluorescent reporter, such as DAPI, which shows a significant increase in fluorescence intensity upon binding to newly formed microtubules. This increase is proportional to the amount of microtubule polymer formed.[19][21]

Procedure:

-

Reagent Preparation: On ice, prepare a reaction mixture containing tubulin protein (e.g., 2 mg/mL), a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and the fluorescent reporter (e.g., 10 µM DAPI).[18][21] Prepare serial dilutions of the test quinoline compound.

-

Assay Setup: Add 5 µL of the test compound dilutions to the wells of a pre-warmed (37°C) 96-well black plate.[18]

-

Initiation of Polymerization: Add 45 µL of the cold reaction mixture to each well.[18]

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (e.g., Ex: 355 nm, Em: 460 nm) at regular intervals (e.g., every 90 seconds) for 1 hour.[18]

-

Data Analysis: Plot the fluorescence intensity against time. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of polymerization. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[19]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][14][22]

Mechanism of Action

A key mechanism for the antibacterial action of some quinoline derivatives is the inhibition of peptide deformylase (PDF) , an essential bacterial enzyme involved in protein maturation.[9][20] By inhibiting PDF, these compounds disrupt bacterial protein synthesis, leading to bacterial death. Other mechanisms include disruption of the fungal cell wall.[9]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |

| Quinoline derivative (Compound 2) | S. aureus | Broth Microdilution | 3.12 | [9] |

| Quinoline derivative (Compound 6) | S. aureus | Broth Microdilution | 3.12 | [9] |

| Quinoline derivative (Compound 1, 4, 5) | S. aureus | Broth Microdilution | 6.25 | [9] |

| 2-(trifluoromethyl)-4-hydroxyquinoline (Qa5) | Xanthomonas oryzae | MIC | 3.12 | [11][16] |

| Antibiotic PF 1052 | Staphylococcus aureus | Broth Microdilution | 3.13 | [22] |

| Antibiotic PF 1052 | Clostridium perfringens | Broth Microdilution | 0.39 | [22] |

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23][24][25][26]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[23]

Procedure:

-

Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivative in an appropriate sterile broth (e.g., Mueller-Hinton Broth).[24]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[22]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[23]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

Experimental Workflow

The discovery of new antimicrobial agents often follows a structured workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates through a series of assays.[27][28][29][30]

Caption: A typical experimental workflow for screening antimicrobial compounds.

Antiviral, Anti-inflammatory, and Antimalarial Activities

Beyond their anticancer and antimicrobial properties, quinoline derivatives have shown significant potential in treating viral infections, inflammatory conditions, and malaria.

Antiviral Activity

Quinoline derivatives have demonstrated efficacy against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[28][31][32][33] The mechanisms often involve the inhibition of viral replication at various stages. For example, certain derivatives can impair the accumulation of viral envelope glycoproteins, which are crucial for viral entry and assembly.[32]

Quantitative Data on Antiviral Activity:

| Compound Class | Viral Target | Assay | Activity (IC50 in µM) | Reference |

| Quinoline derivative (1ae) | Influenza A Virus (IAV) | Antiviral Assay | 1.87 | [28] |

| Quinoline derivative (1g) | Respiratory Syncytial Virus (RSV) | Antiviral Assay | 3.10 - 6.93 | [28] |

| 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | ZIKV Replication Inhibition | Potent activity | [31] |

Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate various pharmacological targets involved in the inflammatory cascade, such as Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX), and TNF-α converting enzyme (TACE).[13][21][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][34][35][36][37]

Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[34]

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test quinoline derivative to the animals via an appropriate route (e.g., oral gavage) at a specified time (e.g., 30-60 minutes) before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).[5]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[34]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[5]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimalarial Activity

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades.[22][27][38]

Mechanism of Action: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process by forming a complex with heme, preventing its polymerization. The build-up of free heme is toxic to the parasite.[38][39]

Quantitative Data on Antimalarial Activity:

| Compound Class | Plasmodium falciparum Strain | Assay | Activity (IC50 in µM) | Reference |

| Quinoline-sulfonamide hybrid | 3D7 (Chloroquine-sensitive) | Antimalarial Assay | 0.01 - 0.05 | [34] |

| Quinoline-sulfonamide hybrid | K1 (Chloroquine-resistant) | Antimalarial Assay | 0.36 - 0.41 | [34] |

| 2-methylquinoline derivative (Compound 10) | Dd2 (Chloroquine-resistant) | Antimalarial Assay | 0.033 | [27] |

| Amino-quinoline derivative (40a) | 3D7 (Chloroquine-sensitive) | Antimalarial Assay | 0.25 | [39] |

Conclusion

The quinoline scaffold remains a highly privileged structure in drug discovery, consistently yielding derivatives with potent and diverse biological activities. The ongoing exploration of this chemical space continues to produce novel candidates for the treatment of cancer, infectious diseases, and inflammatory conditions. The ability of quinoline derivatives to interact with a wide range of biological targets, from DNA and essential enzymes to key components of cellular signaling pathways, underscores their therapeutic potential. For drug development professionals, a deep understanding of the mechanisms of action, structure-activity relationships, and relevant experimental methodologies is crucial for harnessing the full potential of this versatile heterocyclic system to address unmet medical needs.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. inotiv.com [inotiv.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. universalbiologicals.com [universalbiologicals.com]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. m.youtube.com [m.youtube.com]

- 33. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 35. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 36. researchgate.net [researchgate.net]

- 37. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 39. promega.com [promega.com]

Spectroscopic and Mechanistic Insights into Quinolin-8-yl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinolin-8-yl-acetic acid, a notable inhibitor of c-Jun N-terminal kinase (JNK). The following sections detail its mass spectrometry and nuclear magnetic resonance data, alongside predicted infrared and carbon-13 NMR characteristics. Furthermore, detailed experimental protocols for acquiring such data are provided, and its role in the JNK signaling pathway is visualized.

Spectroscopic Data

The spectroscopic data for this compound (C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ) is summarized below. The experimental data is derived from patent literature describing its synthesis and characterization. Due to the limited availability of complete experimental spectra in the public domain, predicted data based on the analysis of its functional groups is also included for a more comprehensive understanding.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The protonated molecule is observed, consistent with the expected molecular formula.

| Parameter | Value | Ionization Mode |

| [M+H]⁺ | 188.1 | LCMS (0.05% TFA) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The partial data available is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.01 | Doublet (d) | 3.6 | 1H | Aromatic H |

| 8.72 | Doublet (d) | 6.4 | 1H | Aromatic H |

| 8.06 | Doublet (d) | - | 1H | Aromatic H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Carbon Type |

| ~175 | Carbonyl (C=O) |

| ~150 | Aromatic C-N |

| ~148 | Aromatic C |

| ~136 | Aromatic CH |

| ~130 | Aromatic C |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~122 | Aromatic CH |

| ~121 | Aromatic CH |

| ~120 | Aromatic C |

| ~40 | Methylene (-CH₂-) |

Predicted Infrared (IR) Spectroscopy

The expected characteristic vibrational frequencies for the functional groups present in this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring |

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS)

-

Instrumentation : An Agilent 1100 series High-Performance Liquid Chromatography (HPLC) system coupled with an Agilent 1100 series mass spectrometer.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Conditions :

-

Mobile Phase : A gradient of water with 0.05% trifluoroacetic acid (TFA) and acetonitrile with 0.05% TFA.

-

Column : A suitable reverse-phase column (e.g., C18).

-

Flow Rate : 0.5 - 1.0 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range : A scan range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis : The total ion chromatogram and the mass spectrum of the peak corresponding to the compound are analyzed to determine the mass-to-charge ratio of the protonated molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance or Varian Gemini spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition :

-

A standard one-dimensional proton pulse program is used.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition :

-

A proton-decoupled ¹³C pulse program is used.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

KBr Pellet Method : A small amount of this compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded.

-

The instrument is set to scan the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The positions of the absorption bands are then correlated with the vibrational modes of the functional groups present in the molecule.

Mechanism of Action: JNK Inhibition

This compound has been identified as an inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. The pathway is typically activated by stress stimuli. The following diagram illustrates a simplified JNK signaling cascade and the putative point of inhibition by this compound.

Quinolin-8-yl-acetic Acid: A Technical Guide to its Predicted Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted solubility and stability of quinolin-8-yl-acetic acid based on the known properties of structurally related quinoline compounds. Extensive literature searches did not yield specific experimental data for this compound (CAS 152150-04-4). Therefore, the information presented herein is an estimation and should be confirmed by experimental validation.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Understanding the physicochemical properties of new quinoline derivatives, such as solubility and stability, is crucial for their development as therapeutic agents. This guide summarizes the predicted solubility and stability profile of this compound to aid researchers in its handling, formulation, and analysis.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not available in the reviewed literature, its solubility can be predicted based on the general characteristics of quinoline and its derivatives, particularly those containing a carboxylic acid moiety.

Quinoline itself is sparingly soluble in cold water but dissolves readily in hot water and most organic solvents.[2] The presence of the acetic acid group in this compound is expected to influence its solubility profile significantly. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially increasing its solubility in polar solvents, especially at different pH values.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | pH-dependent. Likely sparingly soluble in neutral water. Solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. In acidic solutions (pH < pKa of the quinoline nitrogen), the formation of a quinolinium salt may also enhance solubility. | The solubility of quinoline derivatives is known to be pH-dependent.[3] The carboxylic acid and the basic nitrogen on the quinoline ring are ionizable groups. |

| Polar Protic | Ethanol, Methanol | Soluble | Quinoline and many of its derivatives are soluble in alcohols.[4] The acetic acid moiety will likely enhance this solubility through hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | Soluble | These are strong aprotic solvents capable of dissolving a wide range of organic compounds, including those with polar functional groups. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar carboxylic acid group and the nitrogen in the quinoline ring make the molecule less compatible with non-polar solvents. |

Predicted Stability of this compound

The stability of this compound will be primarily dictated by the chemical reactivity of the quinoline ring system and the acetic acid side chain.

General Considerations:

-

Light Sensitivity: Quinoline compounds can be sensitive to light and may darken over time.[2] It is advisable to store this compound protected from light.

-

pH Stability: The stability of the compound is expected to be pH-dependent. Extreme pH conditions (strong acid or strong base) and elevated temperatures could lead to degradation.

-

Oxidation: The quinoline ring can be susceptible to oxidation.

Degradation Pathways:

Specific degradation pathways for this compound have not been documented. However, general degradation pathways for the quinoline core have been studied, particularly in the context of microbial and environmental degradation.[5][6][7] These pathways often involve hydroxylation of the quinoline ring, followed by ring opening.

Two common bacterial degradation pathways for quinoline are the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway .[6] While these are biological pathways, they provide insight into the potential sites of chemical instability on the quinoline ring.

Experimental Protocols

As no specific experimental data was found, detailed protocols for solubility and stability testing of this compound cannot be cited. However, standard methodologies can be applied:

Solubility Determination:

A common method is the shake-flask method . An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy. This process would be repeated for each solvent and at different pH values for aqueous solutions.

Stability Studies:

Forced degradation studies are typically performed to identify potential degradation products and pathways. This involves subjecting a solution of the compound to stress conditions such as:

-

Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal degradation: Heating the solid or a solution.

-

Photodegradation: Exposing a solution to UV or visible light.

Samples are collected at various time points and analyzed by a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the general degradation pathways of the quinoline core structure, which may be relevant to the stability of this compound.

Conclusion

This technical guide provides a predictive overview of the solubility and stability of this compound based on the known properties of the quinoline chemical class. It is anticipated that the compound will exhibit pH-dependent aqueous solubility and be soluble in polar organic solvents. Its stability profile is likely influenced by factors such as pH, light, and oxidizing conditions. The information and suggested experimental approaches provided here are intended to serve as a valuable resource for researchers initiating work with this compound. Direct experimental verification of these properties is strongly recommended.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Journey of Quinolin-8-yl-acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-yl-acetic acid, a notable member of the quinoline family, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and known scientific data. While information on its specific discovery and a detailed historical timeline is not extensively documented in publicly available literature, this document consolidates the existing knowledge regarding its chemical properties, synthesis, and biological implications, with a particular focus on its role as an inhibitor of NADPH oxidase and protein synthesis.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with a rich history dating back to the isolation of quinine from cinchona bark in the 19th century. The quinoline scaffold is a privileged structure, forming the core of numerous synthetic compounds with a wide array of pharmacological activities. This compound (C₁₁H₉NO₂) is a specific derivative that has emerged as a compound of interest for its potential therapeutic applications. This guide aims to provide a detailed account of the available technical information on this compound.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-(Quinolin-8-yl)acetic acid |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 152150-04-4 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents (predicted) |

Synthesis and Experimental Protocols

While a definitive historical first synthesis of this compound is not clearly documented, its synthesis can be approached through established methods in quinoline chemistry. A plausible synthetic route would involve the functionalization of an 8-substituted quinoline precursor. One general conceptual pathway is outlined below.

Conceptual Synthesis Workflow